molecular formula C19H22N2O6S B11125052 methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate

methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate

Cat. No.: B11125052
M. Wt: 406.5 g/mol
InChI Key: HIJLZPSAMDMVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate is a synthetic organic compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling. This compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes . It exhibits significant anti-tumor effects, particularly on Wnt-dependent cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by directly targeting β-catenin. It binds to the C-terminal two-thirds of the Armadillo repeat region of β-catenin, inducing its ubiquitination and subsequent proteasomal degradation. This downregulates Wnt/β-catenin target genes, leading to the inhibition of Wnt-dependent cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]alanyl}amino)benzoate is unique due to its specific inhibition of Wnt/β-catenin signaling and its potent anti-tumor effects on Wnt-dependent cancer cells. This specificity and potency make it a valuable compound in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 2-[2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanoylamino]benzoate

InChI

InChI=1S/C19H22N2O6S/c1-12-11-14(9-10-17(12)26-3)28(24,25)21-13(2)18(22)20-16-8-6-5-7-15(16)19(23)27-4/h5-11,13,21H,1-4H3,(H,20,22)

InChI Key

HIJLZPSAMDMVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.